

# Introduction: A Core Building Block in Synthetic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Nitro-1,3-benzodioxol-5-amine

Cat. No.: B1193951

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**6-Nitro-1,3-benzodioxol-5-amine**, also known as 5-Amino-6-nitro-1,3-benzodioxole, is a significant chemical intermediate characterized by its yellow crystalline solid form.[1] Its molecular structure, featuring a benzodioxole ring substituted with both an amine (-NH<sub>2</sub>) and a nitro (-NO<sub>2</sub>) group, makes it a versatile precursor in the synthesis of more complex molecules. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, rendering it a valuable component in various organic reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, tailored for professionals in research and drug development.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of **6-Nitro-1,3-benzodioxol-5-amine** dictate its behavior in chemical systems. Its structure is key to its utility.

6-Nitro-1,3-benzodioxol-5-amine

mol

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Caption: Chemical Structure of **6-Nitro-1,3-benzodioxol-5-amine**.

A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process development.

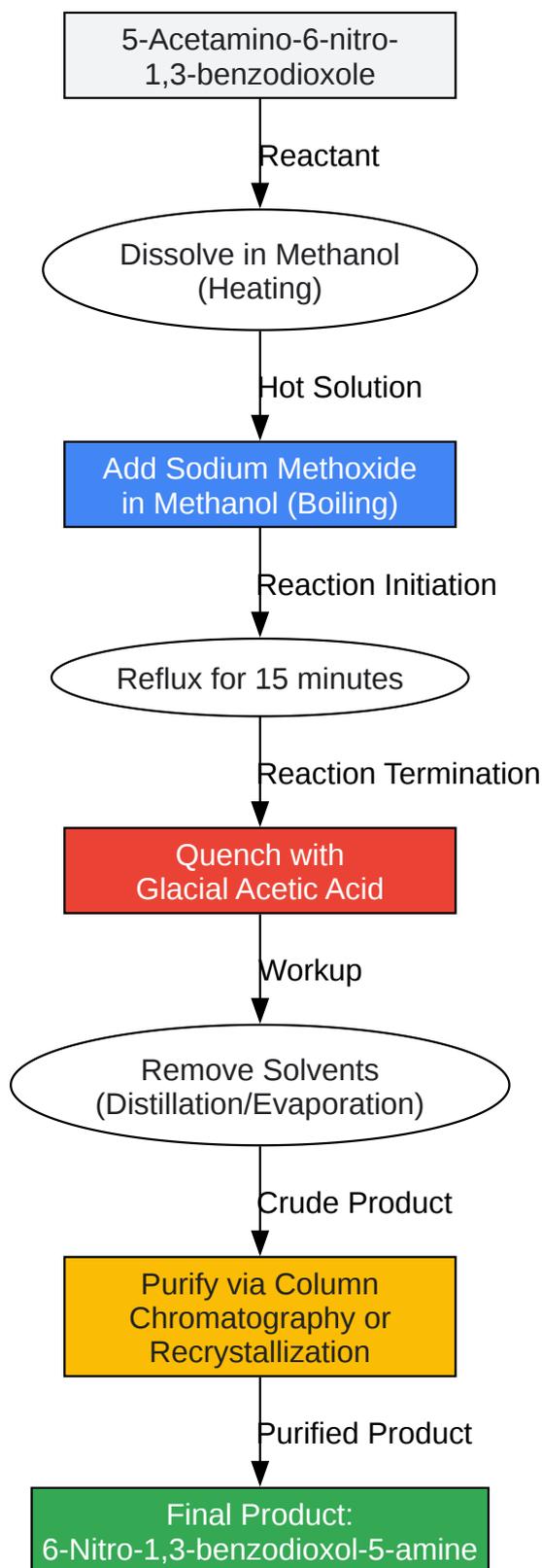
| Property                       | Value   | Source    |
|--------------------------------|---|-----------|
| CAS Number                     | 64993-07-3  | [1][2][3] |
| Molecular Formula              | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub> | [1][2][3] |
| Molecular Weight               | 182.13 g/mol  | [1][2]    |
| Appearance                     | Yellow crystalline solid                                    | [1]       |
| Melting Point                  | 203-204 °C  | [4]       |
| Boiling Point                  | 370.7 °C at 760 mmHg<br>(Predicted)                         | [1]       |
| Density                        | 1.587 g/cm <sup>3</sup>                                     | [1][3]    |
| Flash Point                    | 178 °C  | [1][3]    |
| Refractive Index               | 1.676   | [1][3]    |
| LogP                           | 2.08 (Predicted)  | [1]       |
| Topological Polar Surface Area | 90.3 Å <sup>2</sup>   | [3][5]    |

## Synthesis and Reaction Mechanisms

The synthesis of **6-Nitro-1,3-benzodioxol-5-amine** is most commonly achieved through the deacetylation of its N-acetylated precursor. This pathway is efficient and yields a high-purity product.

### Causality in Synthesis: The Role of Reagents

The chosen synthetic route relies on the hydrolysis of an amide bond under basic conditions. The precursor, 5-acetamino-6-nitro-1,3-benzodioxole, is treated with a strong base, such as sodium methoxide or sodium ethanolate, in an alcoholic solvent.<sup>[2][4]</sup> The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This is followed by elimination of the more stable amine leaving group, which is subsequently protonated by the solvent. The reaction is driven to completion by heating under reflux. The choice of an alcoholic solvent like methanol is critical as it serves both to dissolve the reactants and to act as a proton source.<sup>[4]</sup> The reaction is then quenched by the addition of a weak acid, like acetic acid, to neutralize the excess base and protonate the resulting amine, preventing potential side reactions.<sup>[2][4]</sup>



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Caption: Workflow for the synthesis of **6-Nitro-1,3-benzodioxol-5-amine**.

## Experimental Protocol: Synthesis via Deacetylation

This protocol is adapted from established laboratory procedures for the synthesis of 5-amino-6-nitro-1,3-benzodioxole.[4]

- **Dissolution:** Dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol in a 10 L round-bottom flask equipped with a reflux condenser by heating.
- **Base Addition:** To the hot solution, add a boiling solution of 40 g of sodium methoxide dissolved in 4 L of methanol.
- **Reaction:** Boil the resulting mixture under reflux for precisely 15 minutes. The timing is critical to prevent side reactions or degradation.
- **Quenching:** Interrupt the reaction by adding 220 mL of glacial acetic acid to the mixture. This neutralizes the sodium methoxide.
- **Solvent Removal:** Remove the methanol via distillation. Remove the final traces of methanol and acetic acid by a two-fold evaporation with toluene under reduced pressure.
- **Purification (Recrystallization):** The residue is dissolved in 3 L of methylene chloride. The solution is filtered to remove any inorganic residues and then passed through a silica gel plug to remove polar impurities. The methylene chloride is evaporated in vacuo.
- **Final Product:** The resulting solid is recrystallized from isopropanol to yield pure 5-amino-6-nitro-1,3-benzodioxole. The expected yield is approximately 30.9 g (95% of theoretical).[4]

## Spectral Characteristics

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-Nitro-1,3-benzodioxol-5-amine**. While a full spectrum is not publicly available, data for related compounds allows for an expert interpretation of expected results.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methylene protons of the dioxole ring. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing nitro group.

- $^{13}\text{C}$  NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. For the related compound 5-nitro-1,3-benzodioxole, characteristic asymmetric and symmetric stretching vibrations of the  $\text{NO}_2$  group are observed around  $1609\text{ cm}^{-1}$  and  $1437\text{ cm}^{-1}$ , respectively.[6] Similar peaks are expected for the title compound, along with characteristic N-H stretching bands for the primary amine group (typically  $3300\text{--}3500\text{ cm}^{-1}$ ) and C-O stretches for the dioxole ring.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The monoisotopic mass is  $182.03276\text{ Da}$ .[5] Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dioxole ring.

## Reactivity and Applications

The dual functionality of an aromatic amine and a nitro group makes this compound a valuable intermediate.

- Reactivity: The amine group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amine, providing a route to diamino-benzodioxole derivatives. The aromatic ring itself is activated by the amine group and deactivated by the nitro group, directing the regioselectivity of further electrophilic aromatic substitution reactions.
- Applications: It is widely used in the synthesis of pharmaceuticals and dyes.[1] Its structure is a scaffold that can be elaborated to create more complex molecules with potential biological activity. For instance, it can be used as a starting material to synthesize amino-acyl derivatives by condensing it with amino acids, a common strategy in the development of prodrugs or peptide-based therapeutics.[7]

## Safety, Handling, and Storage

Proper handling of **6-Nitro-1,3-benzodioxol-5-amine** is crucial to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[8][9][10]

| Aspect        | Guideline   |
|---------------|---|
| Hazards       | Harmful if swallowed or inhaled. May damage fertility or the unborn child. May cause harm to breast-fed children.[9] Avoid dust formation.[8]   |
| Handling      | Handle in a well-ventilated place, preferably under a chemical fume hood.[8][9] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[8][10] Avoid contact with skin and eyes.[8]  |
| Storage       | Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[10]  |
| First Aid     | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen.[8][9] Skin Contact: Take off contaminated clothing immediately. Wash with soap and plenty of water.[8][9] Eye Contact: Rinse with pure water for at least 15 minutes.[8] Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Wear a self-contained breathing apparatus.[8][10]   |
| Spills        | Evacuate personnel to safe areas. Avoid dust formation and remove all sources of ignition.[8] Collect spillage using spark-proof tools and place in a suitable, closed container for disposal.[8]   |

## Conclusion

**6-Nitro-1,3-benzodioxol-5-amine** is a pivotal intermediate in synthetic organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity profile make it an important tool for researchers and developers. A thorough understanding of its chemical behavior, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in the creation of novel dyes, pharmaceuticals, and other high-value chemical entities.

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### Contact

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